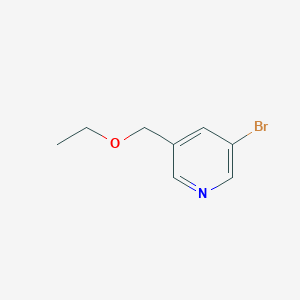

3-Bromo-5-(ethoxymethyl)pyridine

Vue d'ensemble

Description

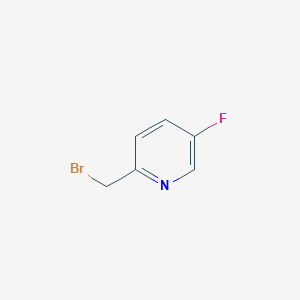

3-Bromo-5-(ethoxymethyl)pyridine is an organic molecule with the CAS Number: 723281-63-8 . It has a molecular weight of 216.08 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(ethoxymethyl)pyridine is C8H10BrNO . The InChI key and InChI code can be found in the properties section of the product page .Physical And Chemical Properties Analysis

3-Bromo-5-(ethoxymethyl)pyridine is a liquid at room temperature . It has a molecular weight of 216.08 . The storage temperature is 2-8°C .Applications De Recherche Scientifique

Agrochemical and Pharmaceutical Industries

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using 3-Bromo-5-(ethoxymethyl)pyridine, are widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis of TFMP derivatives involves organic chemistry procedures, which would require a controlled laboratory environment and adherence to safety protocols.

Results or Outcomes

The use of TFMP derivatives has led to the development of more than 20 new agrochemicals that have acquired ISO common names . In addition, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

Propriétés

IUPAC Name |

3-bromo-5-(ethoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-11-6-7-3-8(9)5-10-4-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVSZPZCBIDGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(ethoxymethyl)pyridine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)